(2-氯-5-碘苯基)(4-乙氧基苯基)甲酮

描述

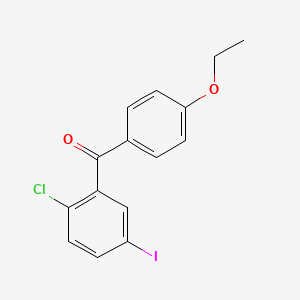

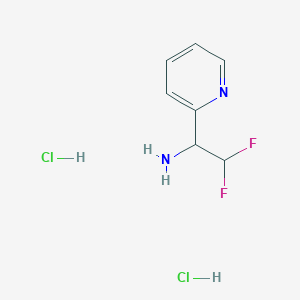

(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone is an organic compound with the molecular formula C15H12ClIO2 and a molecular weight of 386.61 g/mol . This compound is characterized by the presence of both chloro and iodo substituents on the phenyl ring, along with an ethoxy group on another phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

科学研究应用

(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone is utilized in various scientific research fields, including:

Chemistry: It is used as a reagent in the synthesis of other complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

Industry: It is used in the development of new materials and chemical processes

作用机制

Target of Action

The primary target of (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone is the Sodium-Glucose Co-transporter type 2 (SGLT2) . SGLT2 is a protein that facilitates glucose reabsorption in the kidney. Inhibiting SGLT2 leads to a decrease in blood glucose levels, making it a target for the treatment of type 2 diabetes mellitus .

Mode of Action

(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone acts as an inhibitor of SGLT2 . By binding to SGLT2, it prevents the reabsorption of glucose in the kidneys, leading to the excretion of glucose in the urine and a subsequent decrease in blood glucose levels .

Biochemical Pathways

The inhibition of SGLT2 by (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone affects the glucose reabsorption pathway in the kidneys . Normally, SGLT2 reabsorbs glucose from the glomerular filtrate back into the bloodstream. By inhibiting SGLT2, this compound prevents glucose reabsorption, leading to glucose excretion in the urine and a reduction in blood glucose levels .

Pharmacokinetics

It is predicted to havehigh gastrointestinal absorption and is likely to be permeant to the blood-brain barrier . It is also predicted to inhibit several cytochrome P450 enzymes, which may impact its metabolism .

Result of Action

The result of the action of (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone is a decrease in blood glucose levels . By inhibiting SGLT2 and preventing glucose reabsorption in the kidneys, it leads to the excretion of glucose in the urine. This results in a reduction of blood glucose levels, which can be beneficial in the management of type 2 diabetes mellitus .

Action Environment

The action of (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone is influenced by the physiological environment in the kidneys where SGLT2 is located . Furthermore, factors such as the patient’s kidney function and blood glucose levels can influence the efficacy of this compound . Its stability and efficacy could also be affected by the pH and ionic strength of the biological environment .

准备方法

The synthesis of (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone typically involves the reaction of 5-iodo-2-chlorobenzoic acid with oxalyl chloride in the presence of a solvent like dichloromethane . The reaction mixture is stirred and clarified, followed by the addition of fluorobenzene and anhydrous aluminum trichloride under controlled temperature conditions . The resulting product is purified through column chromatography to obtain the desired compound.

化学反应分析

(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and iodo groups on the phenyl ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include oxalyl chloride, dichloromethane, fluorobenzene, and anhydrous aluminum trichloride . The major products formed depend on the specific reaction conditions and reagents used.

相似化合物的比较

(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone can be compared with other similar compounds, such as:

(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone: This compound has a fluorine substituent instead of an ethoxy group, which can affect its reactivity and applications.

(2-Chloro-5-fluorophenyl)methan-1-ol:

The uniqueness of (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone lies in its specific combination of substituents, which provides distinct chemical and biological properties.

属性

IUPAC Name |

(2-chloro-5-iodophenyl)-(4-ethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClIO2/c1-2-19-12-6-3-10(4-7-12)15(18)13-9-11(17)5-8-14(13)16/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRJXWMKCUZBIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Oxa-1-azaspiro[4.5]decane-1-carboxamide](/img/structure/B2385822.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2385830.png)

![1-Thiophen-2-yl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2385833.png)

![1,1,1,3,3,3-Hexafluoro-2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol](/img/structure/B2385836.png)

![2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2385844.png)